molecular formula C17H17F3N2O4S B258370 2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Katalognummer B258370
Molekulargewicht: 402.4 g/mol
InChI-Schlüssel: MQBDUSMDDRKIJZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide is a chemical compound commonly known as TAK-659. It is a selective inhibitor of the protein kinase BTK (Bruton tyrosine kinase), which is an important target for the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Wirkmechanismus

TAK-659 is a selective inhibitor of BTK, which is a cytoplasmic tyrosine kinase that plays a crucial role in B-cell receptor signaling. BTK is essential for the survival and proliferation of B-cells, and its dysregulation has been implicated in various diseases. TAK-659 binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
TAK-659 has been shown to have potent and selective inhibitory activity against BTK in vitro and in vivo. In preclinical studies, TAK-659 has been shown to induce apoptosis in B-cells and inhibit the growth of B-cell malignancies. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, indicating its potential in the treatment of inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

TAK-659 has several advantages for lab experiments, including its potent and selective inhibitory activity against BTK, its ability to induce apoptosis in B-cells, and its potential in the treatment of various diseases. However, TAK-659 also has some limitations, such as its low solubility in water and its potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for the research and development of TAK-659. One direction is to investigate the therapeutic potential of TAK-659 in combination with other drugs for the treatment of various diseases. Another direction is to develop more potent and selective BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the mechanism of action of TAK-659 and its potential off-target effects.

Synthesemethoden

The synthesis method of TAK-659 involves several steps, as described in a patent filed by Takeda Pharmaceutical Company Limited. The first step involves the reaction of 3-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-3-methoxybenzenesulfonamide to form the corresponding sulfonamide. The final step involves the reaction of the sulfonamide with 2-bromo-N-(3-(trifluoromethyl)phenyl)acetamide in the presence of a palladium catalyst to form TAK-659.

Wissenschaftliche Forschungsanwendungen

TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma. It has also shown potential in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, and inflammatory diseases, such as asthma and chronic obstructive pulmonary disease.

Eigenschaften

Produktname

2-[3-methoxy(methylsulfonyl)anilino]-N-[3-(trifluoromethyl)phenyl]acetamide

Molekularformel

C17H17F3N2O4S

Molekulargewicht

402.4 g/mol

IUPAC-Name

2-(3-methoxy-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C17H17F3N2O4S/c1-26-15-8-4-7-14(10-15)22(27(2,24)25)11-16(23)21-13-6-3-5-12(9-13)17(18,19)20/h3-10H,11H2,1-2H3,(H,21,23)

InChI-Schlüssel

MQBDUSMDDRKIJZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Kanonische SMILES

COC1=CC=CC(=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.